2-(Benzyl(methyl)amino)benzaldehyde

Photodecarbonylation Green Chemistry C–C Bond Cleavage

2-(Benzyl(methyl)amino)benzaldehyde (CAS 1020957-75-8) is an ortho-substituted aromatic aldehyde bearing a tertiary benzyl(methyl)amino group at the 2-position of the benzaldehyde ring. With molecular formula C₁₅H₁₅NO and molecular weight 225.29 g/mol, it is supplied as a liquid at ambient temperature and is commonly offered at ≥97% purity.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 1020957-75-8
Cat. No. B3033426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyl(methyl)amino)benzaldehyde
CAS1020957-75-8
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2=CC=CC=C2C=O
InChIInChI=1S/C15H15NO/c1-16(11-13-7-3-2-4-8-13)15-10-6-5-9-14(15)12-17/h2-10,12H,11H2,1H3
InChIKeyOQKNKCGZXXLERS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyl(methyl)amino)benzaldehyde (CAS 1020957-75-8) – Ortho-Amino Benzaldehyde Building Block for Proximity-Driven Chemistry


2-(Benzyl(methyl)amino)benzaldehyde (CAS 1020957-75-8) is an ortho-substituted aromatic aldehyde bearing a tertiary benzyl(methyl)amino group at the 2-position of the benzaldehyde ring . With molecular formula C₁₅H₁₅NO and molecular weight 225.29 g/mol, it is supplied as a liquid at ambient temperature and is commonly offered at ≥97% purity . The ortho arrangement of the aldehyde and the tertiary amine creates a unique conformational environment that enables proximity-driven photochemical reactivity not available to the corresponding meta or para isomers [1].

Why 4-(N-Benzyl-N-methylamino)benzaldehyde Cannot Substitute for the Ortho Isomer in Proximity-Driven Synthetic Methodologies


Para-substituted isomers such as 4-(N-benzyl-N-methylamino)benzaldehyde (CAS 1215-41-4) share the same molecular formula and functional groups but lack the spatial proximity between the tertiary amine and the aldehyde carbonyl. This geometric constraint makes the para isomer fundamentally incapable of participating in the visible-light-driven, catalyst-free photodecarbonylation reaction that is enabled by the ortho arrangement [1]. In this transformation, the tertiary amine must occupy the position ortho to the aldehyde to facilitate the requisite [1,4]- and [1,3]-hydrogen shifts that drive CO extrusion; meta and para isomers are inert under the same mild photochemical conditions [1]. Consequently, direct generic substitution of the ortho isomer with the para isomer would eliminate access to a synthetically valuable, transition-metal-free decarbonylative pathway.

Quantitative Differentiation of 2-(Benzyl(methyl)amino)benzaldehyde from Closest Structural Analogs


Photodecarbonylation Yield: 2-(Benzyl(methyl)amino)benzaldehyde vs. ortho-Amino Benzaldehyde Congeners Under Identical Conditions

In a head-to-head substrate-scope study under standardized photochemical conditions (425 nm LED, DMPU, Ar, r.t., 6–12 h), 2-(benzyl(methyl)amino)benzaldehyde (substrate 1j) afforded the decarbonylation product in 56% isolated yield [1]. This places it above simple dialkylamino substrates—dimethylamino (1g, 48%), allyl(methyl)amino (1h, 46%), and methoxyethyl(methyl)amino (1i, 44%)—while remaining competitive with other N-benzyl variants: benzyl(ethyl)amino (1m, 58%) and dibenzylamino (1o, 61%) [1]. The yield demonstrates that the N-benzyl-N-methyl substitution pattern provides a productive balance between electron-donating capacity and steric accessibility for the [1,4]-H shift step.

Photodecarbonylation Green Chemistry C–C Bond Cleavage

Physical State Differentiation: Liquid 2-Isomer Facilitates Automated Liquid Handling vs. Crystalline 4-Isomer

The 2-(benzyl(methyl)amino)benzaldehyde is supplied as a liquid at ambient temperature , whereas the para-isomer 4-(N-benzyl-N-methylamino)benzaldehyde (CAS 1215-41-4) is a crystalline solid with a reported melting point of 63 °C . This physical-state divergence is a direct consequence of the ortho substitution pattern, which disrupts intermolecular packing and lowers the melting point relative to the para isomer.

Physicochemical Properties High-Throughput Experimentation Formulation

Research-Scale Cost Efficiency: 2-Isomer Offers Favorable Unit Economics vs. 4-Isomer

At the research-supply level, 2-(benzyl(methyl)amino)benzaldehyde is catalogued at £180 per 500 mg (≈ £360/g) , whereas the para isomer 4-(N-benzyl-N-methylamino)benzaldehyde is listed at $498.26 per 5 mg (≈ $99,652/g) . While pricing is vendor-dependent and subject to change, the >100-fold difference in unit cost for the para isomer reflects its lower commercial availability and more challenging synthesis, making the ortho isomer the economically rational choice for initial SAR exploration and library synthesis.

Procurement Cost-Effectiveness Medicinal Chemistry

Ortho-Specific Reactivity: Exclusive Access to Catalyst-Free Visible-Light Photodecarbonylation

The proximity of the tertiary amine to the aldehyde group in 2-(benzyl(methyl)amino)benzaldehyde enables a visible-light-driven, catalyst-free photodecarbonylation that proceeds via sequential [1,4]-H and [1,3]-H shifts [1]. This transformation is mechanistically inaccessible to the para isomer (CAS 1215-41-4) and to the unsubstituted benzaldehyde parent, as the ortho tertiary amine is essential for stabilizing the key excited-state conformer (H-State) that favors decarbonylation over photocyclization [1].

Ortho Effect Photochemistry Transition-Metal-Free Synthesis

Lipophilicity Comparison: logP of 2-Isomer vs. 4-Isomer Informs Property-Based Design

The measured logP of 2-(benzyl(methyl)amino)benzaldehyde is reported as 3.518 (Fluorochem) , with calculated XlogP values of approximately 3.0 . Although the 4-isomer is expected to exhibit a similar logP based on its identical molecular formula and connectivity, the ortho isomer's slightly higher measured logP may reflect reduced intramolecular H-bonding between the aldehyde carbonyl and the tertiary amine lone pair, a conformation unique to the ortho arrangement. Topological polar surface area (TPSA) for the 2-isomer is 20.3 Ų .

Lipophilicity logP Drug-Likeness

Recommended Application Scenarios for 2-(Benzyl(methyl)amino)benzaldehyde (CAS 1020957-75-8) Based on Quantitative Evidence


Visible-Light-Mediated Decarbonylative Synthesis of Tertiary Aniline Derivatives

Researchers developing metal-free, photochemical methodologies for C–C bond cleavage and functionalization should prioritize 2-(benzyl(methyl)amino)benzaldehyde as a benchmark substrate. Its 56% isolated yield in catalyst-free photodecarbonylation under visible light [1] makes it a productive starting point for synthesizing N-benzyl-N-methylaniline derivatives, which serve as intermediates for pharmaceuticals and agrochemicals.

Structure-Activity Relationship (SAR) Library Synthesis in Medicinal Chemistry

The liquid physical state and favorable research-scale cost (~£360/g) of the 2-isomer [1] enable its use in automated liquid-dispensing platforms for parallel synthesis of ortho-amino benzaldehyde-derived compound libraries. The ortho aldehyde-amine motif provides a versatile handle for subsequent diversification via reductive amination, Schiff base formation, and heterocycle synthesis.

Mechanistic Probe for Ortho-Effect Studies in Physical Organic Chemistry

The exclusive ability of the ortho isomer to undergo photodecarbonylation via a [1,4]-H shift pathway [1] makes this compound an ideal mechanistic probe for studying proximity-driven photochemical reactions. Comparative kinetic and computational studies using the 2-isomer versus non-reactive meta/para isomers can elucidate the geometric and electronic requirements for excited-state hydrogen-transfer processes.

Precursor to Spirohydantoin and Heterocyclic Scaffolds via Magnesium-Mediated Transformations

As a spirohydantoin precursor that binds to magnesium to catalyze triflate formation [1], 2-(benzyl(methyl)amino)benzaldehyde can be employed in the synthesis of spirocyclic and heterocyclic frameworks relevant to CNS and oncology drug discovery programs.

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